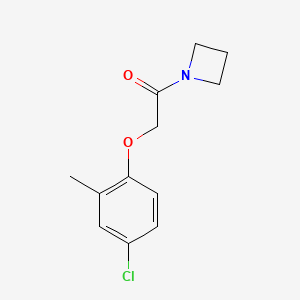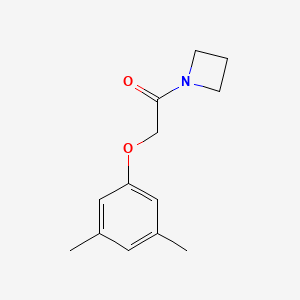
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone, also known as ADE, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADE belongs to the class of compounds called oxazolidinones, which have been shown to exhibit antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its antibacterial activity by inhibiting bacterial protein synthesis. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to bind to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds between amino acids and thereby inhibiting bacterial protein synthesis.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. However, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone also has several limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone. One area of research could be the development of new derivatives of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone with enhanced antibacterial activity. Another area of research could be the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone to better understand its antibacterial activity. Additionally, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone could be further investigated for its potential applications in the fields of antifungal and antiviral therapy.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-12(11(10)2)16-9-13(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMUXZBYANTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)